3,5-dihydroxy-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)benzohydrazide -

3,5-dihydroxy-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)benzohydrazide

Catalog Number: EVT-4696796
CAS Number:
Molecular Formula: C24H18F3N3O3
Molecular Weight: 453.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-5-((1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione (26)

  • Compound Description: This compound is a potent and selective inhibitor of estrogen-related receptor 1 (ERR1). It was synthesized via a multi-step process involving a magnesium perchlorate-catalyzed epoxide ring-opening and subsequent chiral separation. []

(E)-2,3-dihydroxy-N'-((5-nitro-1-(4-(trifluoromethyl)benzyl)-1H-pyrrol-2-yl)methylene) benzohydrazide (18)

  • Compound Description: This compound is a nifuroxazide derivative with good in vitro antitumor activity against human nasopharyngeal carcinoma cell lines (CNE2 and SUNE1). Docking studies suggest that it interacts with the SRC homology 2 (SH2) and carboxyl-terminal transactivation domain of STAT3. []

(E)-N'-((1-(4-fluorobenzyl)-5-nitro-1H-pyrrol-2-yl)methylene)-2,3-dihydroxybenzohydrazide (24)

  • Compound Description: This compound is another nifuroxazide derivative exhibiting potent antitumor activity in vitro against CNE2 and SUNE1 cell lines. Like compound 18, it is predicted to interact with the SH2 and carboxyl-terminal transactivation domain of STAT3 based on docking studies. []

(E)-N'-((1-(3-fluorobenzyl)-5-nitro-1H-pyrrol-2-yl)methylene)-2,3-dihydroxybenzohydrazide (30)

  • Compound Description: Similar to compounds 18 and 24, this nifuroxazide derivative displays promising in vitro antitumor activity against CNE2 and SUNE1 cell lines and is predicted to bind to the SH2 and carboxyl-terminal transactivation domain of STAT3. []

N-[1-(4-trifluoromethylbenzyl)-4,6-dimethylindolin-5-yl]-3,3-dimethylbutyramide and related Indoline/Indole Derivatives

  • Compound Description: This group of compounds, including N-[1-(4-fluorobenzyl)-4,6-dimetilindolin-5-yl]-3,3-dimethylbutyramide, N-[1-(3-chlorobenzyl)-4,6-dimethylindolin-5-yl]-3,3-dimethylbutyramide, and several other analogs with various substituents on the benzyl ring, are identified as modulators of potassium channels. []

4-(1-(3,5-Dichloro-4-hydroxyphenyl)-5-hydroxy-2-thioxo-4-[4-(trifluoromethyl)benzylamino]-2,5-dihydro-1H-imidazol-5-yl)benzoic acid (UR-CT574)

  • Compound Description: This compound, identified through a computer-assisted and multicomponent synthesis approach, is a potent inhibitor of the bacterial hyaluronate lyase SagHyal4755 (IC50 = 8 µM). []

4-([6,7-dichloro-2-(4-hydroxyphenyl)-3-methyl-1H-indol-1-yl]methyl)benzoic acid (UR-CT619)

  • Compound Description: This 2-phenylindole derivative is a potent inhibitor of bacterial hyaluronidases, exhibiting activity against both SagHyal4755 (IC50 = 9 µM) and SpnHyl (IC50 = 93 µM) without showing cytotoxicity against MCF-7 human breast cancer cells. []

Properties

Product Name

3,5-dihydroxy-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)benzohydrazide

IUPAC Name

3,5-dihydroxy-N-[(E)-[1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-yl]methylideneamino]benzamide

Molecular Formula

C24H18F3N3O3

Molecular Weight

453.4 g/mol

InChI

InChI=1S/C24H18F3N3O3/c25-24(26,27)18-5-3-4-15(8-18)13-30-14-17(21-6-1-2-7-22(21)30)12-28-29-23(33)16-9-19(31)11-20(32)10-16/h1-12,14,31-32H,13H2,(H,29,33)/b28-12+

InChI Key

YMMWNPCNRPTLFL-KVSWJAHQSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)C(F)(F)F)C=NNC(=O)C4=CC(=CC(=C4)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)C(F)(F)F)C=NNC(=O)C4=CC(=CC(=C4)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)C(F)(F)F)/C=N/NC(=O)C4=CC(=CC(=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.